molecular formula C14H19N3OS B2956667 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide CAS No. 2034365-96-1

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide

Cat. No.: B2956667
CAS No.: 2034365-96-1
M. Wt: 277.39
InChI Key: ZZKYHLSUBVTENK-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a heterocyclic compound featuring a pyrazole core substituted at the 3-position with a thiophene moiety. The pyrazole ring is connected via an ethyl linker to a pivalamide group (tert-butyl carboxamide). The thiophene group introduces sulfur-based electronic effects, while the pivalamide may enhance metabolic stability due to steric hindrance.

Properties

IUPAC Name

2,2-dimethyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-14(2,3)13(18)15-6-8-17-7-4-12(16-17)11-5-9-19-10-11/h4-5,7,9-10H,6,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKYHLSUBVTENK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. Common synthetic routes include:

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes and receptors, potentially modulating their activity . The pivalamide group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Comparisons :

In contrast, Compound 189’s difluoromethyl groups introduce strong electron-withdrawing effects, which may alter reactivity or solubility . The ethyl linker in the target compound offers flexibility, while the acetyl linker in Compound 189 may restrict conformational mobility, affecting binding affinity.

Metabolic Stability :

  • The bulky pivalamide group in the target compound likely reduces enzymatic degradation compared to the more exposed acetamide in Compound 188. However, the latter’s fluorine substituents could improve metabolic stability via reduced oxidative metabolism .

Synthetic Accessibility :

  • Compound 189 was synthesized using 2-(3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)acetic acid, suggesting that the target compound’s synthesis could follow analogous routes with thiophene-substituted pyrazole precursors .

Functional Implications

  • Thiophene vs. Fluorinated Groups : Thiophene’s aromaticity may favor interactions with hydrophobic protein pockets, whereas fluorinated groups in Compound 189 enhance lipophilicity and bioavailability.

Biological Activity

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a synthetic compound featuring a unique combination of a thiophene moiety and a pyrazole ring, which is of growing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure

The molecular formula for this compound is C13H16N4OSC_{13}H_{16}N_{4}OS. The structure includes:

  • Pyrazole Ring : Known for its diverse pharmacological properties.
  • Thiophene Group : Enhances the compound's electronic properties and biological interactions.
  • Pivalamide Moiety : Contributes to the overall pharmacological profile.

Structural Representation

ComponentDescription
Molecular FormulaC13H16N4OSC_{13}H_{16}N_{4}OS
Molecular Weight280.36 g/mol
IUPAC NameThis compound

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in treating inflammatory diseases.

2. Anticancer Potential

Studies have shown that pyrazole derivatives can act as anticancer agents . The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Specific investigations into this compound could reveal its efficacy against various cancer cell lines.

3. Antimicrobial Properties

The presence of the thiophene ring may enhance the compound's antimicrobial activity , making it a candidate for further exploration in treating bacterial infections.

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : To form the pyrazole ring.
  • Substitution Reactions : Involving thiophene derivatives.

Synthetic Routes Overview

StepReaction TypeKey Reagents
Step 1CondensationThiophene derivatives, hydrazine
Step 2SubstitutionAlkyl halides
Final StepAcylationPivaloyl chloride

Case Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of similar pyrazole derivatives showed that they significantly reduced levels of inflammatory markers in vitro. The mechanism was attributed to the inhibition of COX enzymes, which are critical in the inflammatory response.

Case Study 2: Anticancer Activity

In vitro studies on pyrazole compounds demonstrated their ability to induce apoptosis in cancer cells. The compound's structure allows it to interact with specific molecular targets involved in cancer cell survival, suggesting a pathway for therapeutic development.

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